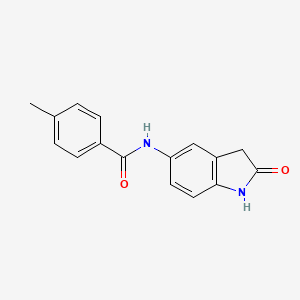

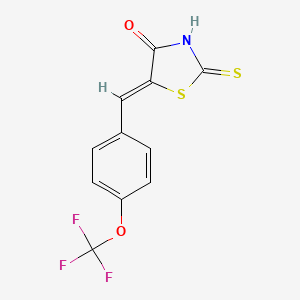

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one” is a compound that belongs to the class of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Molecular Structure Analysis

Thiazolidine motifs are heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third position . The specific molecular structure of “(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one” is not detailed in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anticancer Therapeutics

Thiazolidin-4-one derivatives have been extensively researched for their potential as anticancer agents. The compound has shown significant activity against various cancer cell lines. For instance, it has demonstrated considerable potential in inhibiting enzymes and cell lines related to cancer growth . The ability to synthesize various derivatives allows researchers to target multiple pathways in cancer treatment, potentially leading to the development of multi-target enzyme inhibitors.

Cytotoxicity Studies

The cytotoxic effects of thiazolidin-4-one derivatives on different cancer cell lines, such as CHO, SKOV3, and HeLa, have been evaluated . These studies are crucial for understanding the compound’s ability to kill cancer cells while minimizing toxicity to normal cells. This balance is essential for the development of safer and more effective cancer treatments.

Antifungal Applications

In addition to anticancer properties, some thiazolidin-4-one derivatives exhibit antifungal activity . This opens up possibilities for the compound to be used in treating fungal infections, which can be particularly beneficial in cases where traditional antifungal treatments are ineffective.

Molecular Docking and Dynamics

Molecular docking and dynamics studies provide insights into the interaction between thiazolidin-4-one derivatives and target proteins . These computational techniques help in predicting the stability and efficacy of the compound when binding to specific enzymes or receptors, which is vital for drug design and development.

Synthetic Strategies

Recent advances in synthetic strategies for thiazolidin-4-one derivatives have been highlighted, including green and nanomaterial-based synthesis routes . These methods not only improve the efficiency of producing these compounds but also align with the growing need for environmentally friendly chemical processes.

Pharmacological Properties

Thiazolidin-4-one derivatives are known for a wide range of pharmacological properties, including antimicrobial, anticonvulsant, sedative, antidepressant, anti-inflammatory, antihypertensive, antihistaminic, and antiarthritic activities . This diversity makes the compound a valuable scaffold for developing various pharmacotherapies.

Drug Discovery and Design

The versatility of the thiazolidin-4-one scaffold is being explored in drug discovery and design. Its incorporation into novel biologically active compounds can lead to the development of new drugs with broad-spectrum activity .

Antiproliferative Agents

Thiazolidin-4-one derivatives have shown promise as antiproliferative agents, which can inhibit the rapid growth of cancer cells . This application is particularly important in the context of targeted cancer therapies that aim to halt the progression of the disease without affecting normal cells.

Eigenschaften

IUPAC Name |

(5Z)-2-sulfanylidene-5-[[4-(trifluoromethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S2/c12-11(13,14)17-7-3-1-6(2-4-7)5-8-9(16)15-10(18)19-8/h1-5H,(H,15,16,18)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPNIWVGZZPJT-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)

![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)